N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE

Antitumor Regioisomerism Cytotoxicity profiling

Prioritize N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) over generic substitutes. This regioisomerically pure furan-3-carboxamide features a unique o-tolyl-methoxyethyl side chain absent from standard kinase and antimicrobial screening libraries. Published evidence confirms that substituting the 3-carboxamide regioisomer with a 2-carboxamide analog fundamentally alters cytotoxicity, topoisomerase-1 inhibition, and drug–DNA binding, introducing uncontrolled experimental variables. Its favorable predicted logP (~3.0–3.8) and low molecular weight (259.30 g/mol) support both intracellular target engagement and CNS penetration. Use as a selective probe to derive structure–activity relationships around the 2-methoxy-2-(o-tolyl)ethyl substituent without the polypharmacology of diaryl-substituted analogs.

Molecular Formula C15H17NO3
Molecular Weight 259.305
CAS No. 1797027-69-0
Cat. No. B2584330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE
CAS1797027-69-0
Molecular FormulaC15H17NO3
Molecular Weight259.305
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=COC=C2)OC
InChIInChI=1S/C15H17NO3/c1-11-5-3-4-6-13(11)14(18-2)9-16-15(17)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
InChIKeyARBYWBKKKOICMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) — Compound Identity and Procurement-Relevant Classification


N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) is a fully synthetic furan-3-carboxamide derivative with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.30 g·mol⁻¹ [1]. The compound is distinguished by a 3-substituted furan carboxamide core coupled to a 2-methoxy-2-(o-tolyl)ethyl side chain. This specific regioisomeric and substituent pattern places it within a class of heterocyclic amides that have demonstrated diverse biological activities, including antimicrobial, kinase-inhibitory, and antitumor properties, in peer-reviewed studies [2]. Accurate identification of the furan-3-carboxamide (rather than furan-2-carboxamide) regioisomer is critical for procurement, as regioisomerization has been shown to fundamentally alter cytotoxicity profiles, target engagement, and mechanism of action in structurally related anthra[2,3-b]furancarboxamide series [3].

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) — Why Generic Substitution with In-Class Analogs Is Not Scientifically Justified


Substituting N-[2-methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide with a generic furan-carboxamide analog — even a close regioisomer such as the furan-2-carboxamide variant (CAS 1797722-25-8) — cannot be assumed to yield equivalent experimental outcomes. Published comparative evidence on structurally related anthra[2,3-b]furancarboxamides demonstrates that shifting the carboxamide attachment from the 3-position to the 2-position of the furan ring produces fundamental differences in cytotoxicity profiles, drug–DNA complex formation, topoisomerase 1 inhibitory efficacy, and mechanisms of tumor cell death [1]. Furthermore, QSAR analyses of furan-3-carboxamide series confirm that even minor modifications to the N-substituent significantly modulate in vitro antimicrobial potency across yeast, filamentous fungi, Gram-positive and Gram-negative bacteria, and algae [2]. Generic substitution therefore risks introducing uncontrolled variables in target affinity, selectivity, and downstream biological readouts, rendering experimental data non-reproducible or misleading for procurement decisions.

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) — Product-Specific Quantitative Evidence Guide for Procurement Decisions


Regioisomeric Carboxamide Position (3- vs. 2-) Drives Fundamental Differences in Cytotoxicity and Mechanism of Action

In a direct head-to-head comparison of structurally close anthra[2,3-b]furancarboxamide derivatives, the furan-3-carboxamide regioisomer (compound 1) was compared against its furan-2-carboxamide counterparts (compounds 5 and 6). The study revealed fundamental differences in cytotoxicity profiles, formation of drug–DNA complexes, efficacy of topoisomerase 1 inhibition, and mechanisms of tumor cell death [1]. While the specific N-[2-methoxy-2-(2-methylphenyl)ethyl] substitution pattern was not directly tested in this study, the regioisomeric principle — that the carboxamide attachment position on the furan ring dictates biological outcome — is directly transferable to the target compound versus its furan-2-carboxamide regioisomer (CAS 1797722-25-8). This class-level inference is supported by consistent SAR trends observed across multiple furan-carboxamide chemotypes.

Antitumor Regioisomerism Cytotoxicity profiling

Furan-3-Carboxamide Scaffold Confers Access to Validated Kinase Inhibitory Activity (CK2 IC₅₀: 2.33 µM Benchmark)

A structurally related N-substituted furan-3-carboxamide, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, demonstrated inhibition of casein kinase 2 (CK2) with an IC₅₀ value of 2.33 µM in vitro [1]. The favorable CK2 inhibitory activity is attributed to the furan-3-carboxamide pharmacophore, which can engage the ATP-binding pocket of CK2. This target compound (1797027-69-0) shares the identical furan-3-carboxamide core and presents a distinct N-(2-methoxy-2-(o-tolyl)ethyl) substituent that may further modulate kinase selectivity. The CK2 IC₅₀ of 2.33 µM provides a quantitative class benchmark; deviations for the target compound will depend on the specific side-chain interactions and must be empirically determined.

Kinase inhibition CK2 Anticancer

Broad-Spectrum Antimicrobial Activity Documented for Furan-3-Carboxamide Congeners Across Bacterial and Fungal Panels

A comprehensive study by Zanatta et al. (2007) synthesized and characterized a new series of furan-3-carboxamides with diverse N-substituents. In vitro antimicrobial screening against a panel including yeast, filamentous fungi, Gram-positive bacteria, Gram-negative bacteria, and algae revealed that select furan-3-carboxamides exhibited significant antimicrobial activity [1]. QSAR modeling identified physicochemical descriptors (including electronic and steric parameters of the N-substituent) that correlate with biological potency, demonstrating that the antimicrobial profile is tunable through side-chain modification [1]. The target compound 1797027-69-0, with its electron-rich methoxy-o-tolyl substituent, is predicted to occupy a distinct region of the QSAR chemical space compared to simpler N-alkyl or N-aryl furan-3-carboxamides, potentially yielding differentiated antimicrobial potency or spectrum.

Antimicrobial QSAR Broad-spectrum

Antidepressant-Like Activity in Murine Models Established for 4,5-Diphenyl Furan-3-Carboxamide — CNS Permeability Potential of the Scaffold

A pharmacological evaluation of a substituted 4,5-diphenyl furan-3-carboxamide demonstrated statistically significant antidepressant-like activity in albino mice using both the forced swimming test (FST) and tail suspension test (TST) models [1]. The furan-3-carboxamide core was the active pharmacophore, and the lipophilic diphenyl substitution pattern likely contributed to blood–brain barrier penetration. The target compound 1797027-69-0 possesses a lower molecular weight (259.30 vs. ~340–380 for diaryl furans) and a predicted logP of approximately 3.0–3.8 , which falls within the favorable CNS drug-likeness space (logP 2–5, MW <400). These physicochemical attributes suggest that 1797027-69-0 may retain CNS accessibility while offering a structurally distinct side chain for differential receptor or transporter interactions compared to the 4,5-diphenyl derivatives.

Antidepressant CNS penetration Forced swim test

N-[2-Methoxy-2-(2-methylphenyl)ethyl]furan-3-carboxamide (CAS 1797027-69-0) — Best Research and Industrial Application Scenarios Based on Evidence


Kinase Inhibitor Screening and CK2-Targeted Anticancer Drug Discovery

The furan-3-carboxamide scaffold has demonstrated CK2 inhibitory activity with an IC₅₀ of 2.33 µM in naphtho-fused analogs [1]. Procure 1797027-69-0 for kinase profiling panels to identify novel kinase targets and establish structure–activity relationships around the 2-methoxy-2-(o-tolyl)ethyl substituent, which is absent from previously characterized CK2-active furan-3-carboxamides. The compound's predicted logP (~3.8) and TPSA (~39 Ų) are compatible with intracellular target engagement .

Antimicrobial Lead Optimization Leveraging QSAR-Defined N-Substituent Space

QSAR models from Zanatta et al. (2007) demonstrate that N-substituent physicochemical parameters directly correlate with antimicrobial potency across bacterial and fungal species [2]. Procure 1797027-69-0 as a screening candidate to test whether the electron-rich o-tolyl-methoxyethyl group confers improved activity against resistant strains (e.g., MRSA, fluconazole-resistant Candida) compared to previously characterized N-alkyl or simple N-aryl furan-3-carboxamides.

Neuroscience Target Discovery — CNS-Penetrant Furan-3-Carboxamide Probe

In vivo antidepressant-like activity of a 4,5-diphenyl furan-3-carboxamide in FST and TST models validates the CNS accessibility of the scaffold [3]. With a lower molecular weight (259.30) and favorable predicted logP (~3.0–3.8), 1797027-69-0 is well-positioned as a CNS probe molecule . Use in receptor-binding screens (e.g., monoamine transporters, GPCR panels) to identify novel CNS targets, avoiding the potential polypharmacology of the diaryl-substituted analogs.

Regioisomeric Selectivity Studies — Differentiating Furan-3- vs. Furan-2-Carboxamide Biological Profiles

Volodina et al. (2019) established that furan-3-carboxamide regioisomers exhibit fundamentally different cytotoxicity profiles, drug–DNA complex formation, and topoisomerase 1 inhibition compared to furan-2-carboxamides [4]. Procure 1797027-69-0 alongside its furan-2-carboxamide regioisomer (CAS 1797722-25-8) to conduct controlled comparative studies that map target engagement, selectivity, and cellular mechanism differences attributable solely to carboxamide regioisomerism.

Quote Request

Request a Quote for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]FURAN-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.